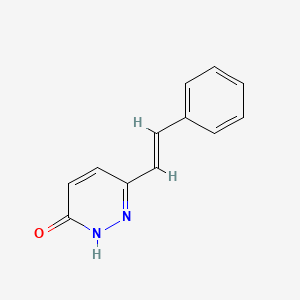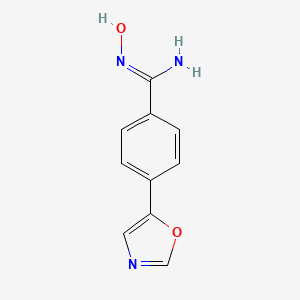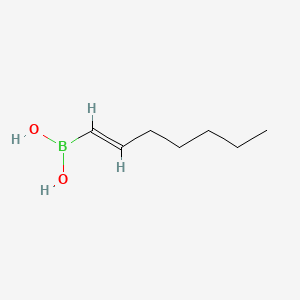![molecular formula C9H5F3N2O B1310178 2,2,2-三氟-1-(1H-吡咯并[2,3-b]吡啶-3-基)乙酮 CAS No. 860651-18-9](/img/structure/B1310178.png)
2,2,2-三氟-1-(1H-吡咯并[2,3-b]吡啶-3-基)乙酮
描述
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a fluorinated organic compound with the molecular formula C9H5F3N2O. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a pyrrolo[2,3-b]pyridine ring system. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
科学研究应用
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties. Fluorinated compounds are often used in drug design to improve the pharmacokinetic properties of drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
Target of Action
The primary targets of 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone are Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity .
Biochemical Pathways
The inhibition of FGFRs affects the FGFR signaling pathway, which plays an essential role in cell proliferation and survival . The abnormal activation of this pathway is associated with various types of tumors .
Pharmacokinetics
Its molecular weight (21414 Da) and solid form suggest that it may have good bioavailability.
Result of Action
The inhibition of FGFRs by 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can lead to the suppression of tumor cell proliferation and the induction of apoptosis . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
生化分析
Biochemical Properties
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, where it forms hydrogen bonds with specific amino acid residues . These interactions can modulate the activity of FGFRs, influencing downstream signaling pathways and cellular responses.
Cellular Effects
The effects of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating FGFR activity, 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can affect cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to FGFRs, allowing it to form stable hydrogen bonds with key residues in the receptor’s active site . This binding can inhibit or activate the receptor’s kinase activity, leading to changes in downstream signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies indicate that continuous exposure to 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can lead to sustained modulation of cellular signaling pathways and gene expression, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively modulate FGFR activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s trifluoromethyl group can influence its metabolic stability and clearance from the body . Studies have shown that 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can affect metabolic flux and alter metabolite levels, further highlighting its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the sites of action and potential therapeutic effects .
Subcellular Localization
The subcellular localization of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Studies have shown that the compound can localize to the nucleus, cytoplasm, and other subcellular structures, where it exerts its effects on cellular function and signaling pathways . Understanding the subcellular localization of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves the reaction of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group of the ethanone moiety. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used to introduce methoxy groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy-substituted derivatives.
相似化合物的比较
- 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone
- 2,2,2-Trifluoro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
- 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Uniqueness: 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is unique due to the specific positioning of the trifluoromethyl group and the pyrrolo[2,3-b]pyridine ring. This configuration imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its analogs.
属性
IUPAC Name |
2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZGJOLNEDZEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420740 | |
| Record name | 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860651-18-9 | |
| Record name | 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B1310102.png)
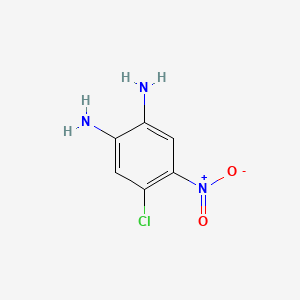
![(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid](/img/structure/B1310109.png)
![(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid](/img/structure/B1310110.png)
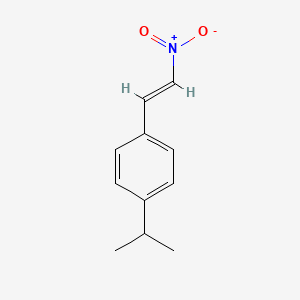




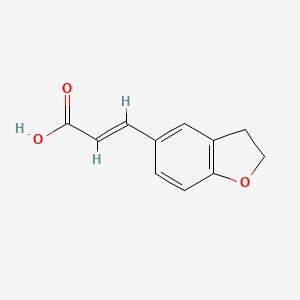
![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)
